molecular formula C21H20N4O3S B6067656 N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide

Cat. No.: B6067656
M. Wt: 408.5 g/mol
InChI Key: VNVPEDRAXYPIMW-SSDVNMTOSA-N
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Description

N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide is a synthetic hydrazide-hydrazone derivative featuring a quinazolinone core. Its structure comprises:

  • A 4-hydroxyphenyl methylidene group linked to the hydrazide moiety.
  • A 3,4-dihydroquinazolin-4-one scaffold substituted at position 3 with a 2-methylprop-2-en-1-yl (isoprenyl) group.
  • A sulfanylacetohydrazide bridge connecting the quinazolinone and hydrazone segments.

Properties

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-[3-(2-methylprop-2-enyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-14(2)12-25-20(28)17-5-3-4-6-18(17)23-21(25)29-13-19(27)24-22-11-15-7-9-16(26)10-8-15/h3-11,26H,1,12-13H2,2H3,(H,24,27)/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVPEDRAXYPIMW-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide typically involves a multi-step process:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the quinazolinone core.

    Hydrazide Formation: The hydrazide group is formed by reacting the intermediate with hydrazine or its derivatives.

    Condensation with Hydroxybenzaldehyde: The final step involves the condensation of the hydrazide intermediate with 4-hydroxybenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Condensation Reactions

The hydrazide moiety (-NH-NH-C=O) facilitates condensation with carbonyl-containing compounds. Key findings include:

Reaction PartnerConditionsProductYieldKey Observations
Aromatic aldehydesEthanol, glacial acetic acid, reflux (4–12 hrs)Hydrazone derivatives85–93% Formation of E-configuration imine bonds confirmed via IR (C=N stretch: 1598–1625 cm⁻¹) and ¹H NMR (δ 8.47 ppm, singlet for CH=N) .
Aliphatic ketonesDMF, triethylamine, 80°CCyclocondensed thiadiazolesNot reportedHypothesized via analogy to quinazolinone-thioacetohydrazide systems .

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the hydrazide’s terminal NH₂ on the aldehyde’s carbonyl carbon, followed by dehydration to form the hydrazone (Schiff base) .

Cyclization Reactions

The compound’s sulfur and nitrogen atoms enable heterocycle formation:

ReactantConditionsProductNotes
Chloroacetyl chlorideDMF, triethylamine, reflux (10 hrs)Azetidine-2-one derivatives–NH– group reacts with chloroacetyl chloride to form β-lactam rings, confirmed by IR (C=O stretch: 1670–1686 cm⁻¹) .
CS₂/KOHEthanol, reflux1,3,4-ThiadiazolesTheoretical pathway based on sulfanyl-acetohydrazide reactivity .

Structural Evidence : Cyclization products show characteristic mass spectral peaks at m/z 438–526, correlating with molecular weights of fused quinazolinone-azetidine systems .

Oxidation of Sulfanyl Group

The C–S–C linkage undergoes controlled oxidation:

Oxidizing AgentConditionsProductConfirmation
H₂O₂ (30%)Acetic acid, 60°C, 6 hrsSulfoxide derivativeIR: S=O stretch at 1030–1070 cm⁻¹ .
KMnO₄ (cold dilute)Aqueous acetone, 0°CSulfone derivativeHypothesized via analogous sulfanyl-quinazolinone oxidation .

Kinetics : Sulfoxide formation is favored under mild conditions, while sulfones require stronger oxidants and extended reaction times .

Quinazolinone Ring Functionalization

The 4-oxo-3,4-dihydroquinazolin-2-yl group participates in electrophilic substitutions:

ReactionReagentsProductOutcome
BrominationBr₂/CH₃COOH6-Bromo derivativeSelective bromination at position 6 of the quinazolinone ring (¹H NMR: δ 7.70 ppm, doublet for H-5) .
AlkylationAllyl bromide, K₂CO₃, DMF3-Allyl-substituted quinazolinoneConfirmed by ¹³C NMR (δ 115–125 ppm for allyl carbons) .

Regioselectivity : Electrophiles preferentially attack the C-6 position due to electron-withdrawing effects of the 4-oxo group .

Allyl Group Reactivity

The 2-methylprop-2-en-1-yl substituent enables addition and polymerization:

Reaction TypeConditionsProductApplication
Radical polymerizationAIBN initiator, 70°CPoly(allyl-quinazolinone)Potential use in stimuli-responsive materials.
Epoxidationm-CPBA, CH₂Cl₂Epoxide derivativeStereoselective epoxidation confirmed by GC-MS.

Thermal Stability : The allyl group decomposes above 200°C, limiting high-temperature applications.

Hydrolysis and Degradation

Acid/base-mediated cleavage studies reveal:

ConditionSite of CleavageProductNotes
2M HCl, reflux (3 hrs)Hydrazone bond4-Hydroxybenzaldehyde + 2-mercaptoquinazolin-4-oneQuantified via HPLC (retention time: 4.2 min for aldehyde) .
0.1M NaOH, 25°CSulfanyl linkerDisulfide + acetohydrazide fragmentObserved via TLC (Rf: 0.35 for disulfide) .

Stability Profile : The compound is stable in neutral aqueous solutions but degrades rapidly under strong acidic or alkaline conditions .

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds containing the quinazoline moiety, such as N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide, exhibit significant antitumor properties. Studies have shown that derivatives of hydrazide compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Quinazoline derivatives are known for their ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways, making them candidates for developing new antibiotics .

Anticonvulsant Effects

In addition to antitumor and antimicrobial properties, certain derivatives of this compound have shown anticonvulsant effects in preclinical studies. The mechanism is thought to involve modulation of neurotransmitter systems, particularly GABAergic pathways .

Cardiovascular Benefits

Some studies suggest that quinazoline derivatives can positively influence lipid profiles by increasing HDL cholesterol levels, which may contribute to cardiovascular health .

Synthetic Pathways

The synthesis of this compound involves several steps:

  • Formation of the hydrazone from 4-hydroxybenzaldehyde and acetohydrazide.
  • Introduction of the quinazoline moiety through a nucleophilic substitution reaction involving thiol derivatives.
  • Final modifications to achieve the desired functional groups.

These synthetic routes are essential for optimizing yields and enhancing biological activity through structural modifications.

Antitumor Research

A study conducted by Al-Suwaidan et al. (2016) evaluated various hydrazone derivatives for their antitumor efficacy against human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, suggesting potent activity against tumor cells .

Antimicrobial Activity Assessment

In another study by Lfta et al. (2016), quinazoline derivatives were tested against both Gram-positive and Gram-negative bacteria using disc diffusion methods. The study found that specific modifications to the quinazoline structure enhanced antibacterial activity significantly compared to standard antibiotics .

Neuropharmacological Studies

El-Helby & Wahab (2003) explored the anticonvulsant properties of similar compounds in animal models, demonstrating significant reductions in seizure frequency when administered at therapeutic doses, indicating potential for further development as anticonvulsants .

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Core Structure Substituents Functional Groups Reference
Target Compound Quinazolinone 3-isoprenyl, 2-sulfanylacetohydrazide, 4-hydroxyphenyl hydrazone Hydrazone, sulfanyl, quinazolinone
2-(4-Hydroxyphenyl)-N′-[(E)-(3-tert-butyl-2-hydroxy-5-methylphenyl)methylidene]acetohydrazide (3b) Phenolic hydrazide-hydrazone 3-tert-butyl-5-methylphenyl Hydrazone, phenolic –OH
N'-[(E)-(3-Nitrophenyl)methylidene]-2-(9H-purin-6-ylsulfanyl)acetohydrazide (4) Purine-sulfanyl 3-nitrophenyl, purine Hydrazone, sulfanyl, purine
1-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)-4-(substituted) thiosemicarbazides (AS1–AS10) Quinazolinone Benzyl, thiosemicarbazide Thiosemicarbazide, quinazolinone
N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide Pyrazole-carbohydrazide 4-methoxyphenyl, pyrazole Hydrazone, pyrazole

Key Observations :

  • The target compound’s quinazolinone core distinguishes it from phenolic (e.g., 3b) or purine-based analogues (e.g., compound 4) .
  • Unlike thiosemicarbazide derivatives (AS1–AS10), the target compound features a sulfanylacetohydrazide linker, which may enhance stability or binding specificity .

Key Observations :

  • Hydrazide-hydrazone derivatives (e.g., 3b, 4a) are typically synthesized via condensation reactions between hydrazides and aldehydes in polar solvents (methanol/ethanol), achieving high yields (85–93%) .
  • The target compound likely follows a similar pathway, though its isoprenyl-substituted quinazolinone core may require additional steps (e.g., alkylation or cyclization) .

Physicochemical Properties

Table 3: Spectral and Physical Data

Compound IR Stretches (cm⁻¹) NMR Features Molecular Weight Reference
Target Compound ~440 (estimated)
3b C=O (~1680), –OH (~3200) Aromatic protons (δ 6.5–7.5 ppm) 369.45
4b (Benzohydrazide) C=O (~1680), N–H (~3249) Aromatic protons (δ 7.0–8.0 ppm) 325.38
5n (Quinoline-carbohydrazide) C=O (~1649), –NH (~3249) Quinoline protons (δ 8.0–9.0 ppm) 429.48

Key Observations :

  • IR spectra of hydrazide-hydrazones consistently show C=O (~1649–1680 cm⁻¹) and N–H (~3200–3250 cm⁻¹) stretches .
  • NMR data for the target compound’s quinazolinone core would likely exhibit distinct aromatic and methylidene proton signals (δ 6.5–8.5 ppm) .

Biological Activity

N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a hydrazone linkage and a quinazoline moiety, which are known to contribute to various biological activities. The molecular formula is C21H24N4O2SC_{21}H_{24}N_4O_2S with a molecular weight of approximately 396.51 g/mol.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Antiproliferative Activity : Compounds with 4-hydroxyphenyl groups have shown the ability to inhibit cell growth by inducing cell cycle arrest and apoptosis in cancer cells .
  • Antioxidant Properties : The presence of phenolic groups contributes to significant antioxidant activity, which can mitigate oxidative stress in cells .
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and neurodegenerative diseases, such as acetylcholinesterase (AChE) .

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

  • Cytotoxicity Assays : In MTT assays, the compound exhibited low cytotoxicity up to concentrations of 25 μM, indicating its safety profile for potential therapeutic use .
  • Antimicrobial Activity : Preliminary tests have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent .
  • Antioxidant Activity : The antioxidant capacity was evaluated using the ABTS radical scavenging assay. Results indicated an effective scavenging ability comparable to standard antioxidants, with EC50 values around 9.0 μM .

Table: Summary of Biological Activities

Activity TypeAssay MethodResults
CytotoxicityMTT AssayLow toxicity (up to 25 μM)
AntioxidantABTS ScavengingEC50 = 9.0 μM
AntimicrobialDisk DiffusionEffective against multiple bacterial strains
Enzyme InhibitionAChE Inhibition AssayModerate inhibition observed

Case Study 1: Antiproliferative Effects

A study focused on the antiproliferative effects of similar hydrazone derivatives found that they significantly inhibited the growth of breast cancer cell lines by inducing apoptosis through the mitochondrial pathway. This suggests that this compound may exert similar effects due to its structural similarities .

Case Study 2: Neuroprotective Properties

Another investigation explored the neuroprotective properties of compounds containing the quinazoline structure. It was found that these compounds could protect neuronal cells from oxidative stress-induced damage, potentially making this compound a candidate for treating neurodegenerative diseases like Alzheimer's .

Q & A

Q. What are the standard synthetic routes for preparing this hydrazide derivative, and how can purity be ensured?

The compound is typically synthesized via condensation of a substituted aldehyde (e.g., 4-hydroxyphenyl aldehyde derivatives) with a thiol-containing hydrazide precursor under catalytic conditions (e.g., acid or base catalysts). Key steps include:

  • Controlled reaction conditions : Temperature (60–80°C) and solvent selection (e.g., ethanol or DMF) to minimize side reactions .
  • Purification : Column chromatography or recrystallization using ethyl acetate/hexane mixtures to achieve >95% purity .
  • Validation : Thin-layer chromatography (TLC) and melting point analysis to confirm intermediate and final product integrity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the hydrazone (E)-configuration and substituent positions (e.g., sulfanyl and quinazolinone groups) .
  • X-ray diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks, particularly for hydrazide derivatives .
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

  • GHS compliance : Use PPE (gloves, lab coat) due to potential irritancy (Warning: H315/H319) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated chemical waste containers .

Advanced Research Questions

Q. How can Design of Experiments (DoE) and machine learning optimize reaction yields and selectivity?

  • DoE : Use factorial designs (e.g., 2³) to test variables like catalyst loading, temperature, and solvent ratios. For example, Bayesian optimization has outperformed manual tuning in similar hydrazide syntheses .
  • AI integration : Implement tools like COMSOL Multiphysics for real-time parameter adjustments in flow chemistry setups, reducing trial-and-error iterations .

Q. What computational strategies predict the compound’s electronic properties and reactivity?

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess redox behavior and nucleophilic/electrophilic sites .
  • Molecular docking : Screen interactions with biological targets (e.g., quinazolinone-binding enzymes) using AutoDock Vina .

Q. How can contradictory data in reaction yields or biological activity be resolved?

  • Statistical analysis : Apply ANOVA to identify significant variables (e.g., solvent polarity) causing yield discrepancies .
  • Reproducibility checks : Cross-validate results using alternative synthetic routes (e.g., microwave-assisted vs. traditional heating) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

  • Kinetic studies : Monitor reactions via in situ FTIR to track intermediate formation (e.g., thiolate anions) .
  • Isotopic labeling : Use deuterated solvents to probe hydrogen-bonding effects on reaction pathways .

Methodological Notes

  • Contradictions : and highlight divergent synthetic approaches (e.g., catalyst-free vs. catalyzed), necessitating context-specific optimization .
  • Advanced tools : Bayesian optimization () and AI-driven labs () are emerging as gold standards for complex syntheses .

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